potassium di-tert-butyl phosphate
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Overview
Description
Preparation Methods
potassium di-tert-butyl phosphate can be synthesized through several methods. One common method involves the esterification of phosphoric acid with tert-butanol under acidic or basic conditions . Another method involves the reaction of phosphorus trichloride with tert-butanol in the presence of a base such as triethylamine . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production and high purity .
Chemical Reactions Analysis
potassium di-tert-butyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form di-tert-butyl phosphate oxide.
Reduction: Reduction reactions can convert it to di-tert-butyl phosphite.
Substitution: It can undergo substitution reactions with various nucleophiles to form different phosphates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include various esters and phosphates .
Scientific Research Applications
potassium di-tert-butyl phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of di-tert-butyl phosphate involves its ability to act as a ligand in various chemical reactions. It stabilizes and activates the central metal atom in transition metal-catalyzed reactions, facilitating the formation of C-O, C-N, and C-C bonds . Its molecular targets include various metal ions and organic substrates, and it participates in pathways involving esterification and phosphorylation .
Comparison with Similar Compounds
potassium di-tert-butyl phosphate can be compared with other similar compounds such as:
Di-tert-butyl phosphite: Used as a solvent and antioxidant.
Dibutyl phosphate: Used in the synthesis of glycosyl phosphates and as a catalyst in polymerization reactions.
Di-tert-butyl (chloromethyl) phosphate: Used in the formation of phosphon-oxymethyl prodrugs.
This compound is unique in its ability to act as an intermediate in the synthesis of various prodrugs and its use in the preparation of Nasicon-type phosphates .
Properties
Molecular Formula |
C8H18O4P- |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ditert-butyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)/p-1 |
InChI Key |
YEWZQCDRZRYAEB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OP(=O)([O-])OC(C)(C)C |
Origin of Product |
United States |
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